1-(5-Bromo-4-methylpyridin-2-YL)hydrazine

概述

描述

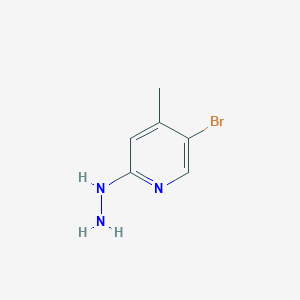

1-(5-Bromo-4-methylpyridin-2-YL)hydrazine is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position on the pyridine ring, along with a hydrazine group attached to the 2nd position. This compound is primarily used in research and development within various scientific fields due to its unique chemical properties.

准备方法

The synthesis of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine typically involves the reaction of 5-bromo-2-chloro-4-methylpyridine with hydrazine hydrate. The process can be summarized as follows :

Starting Materials: 5-bromo-2-chloro-4-methylpyridine and hydrazine hydrate.

Reaction Conditions: The reaction is carried out in ethanol at a temperature of 120°C overnight.

Procedure: The reaction mixture is concentrated to give a residue, which is then extracted with ethyl acetate and water. The organic layers are combined, dried over sodium sulfate, and concentrated to yield the crude product.

Purification: The crude product is purified by flash chromatography using a petroleum ether and ethyl acetate mixture as the eluent.

化学反应分析

1-(5-Bromo-4-methylpyridin-2-YL)hydrazine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydrazine group can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

The applications of 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine, also written as this compound, are primarily in chemical synthesis, particularly as an intermediate in the production of various pyridine derivatives .

Synthesis Applications

This compound is used in the synthesis of various chemical compounds .

Production of Pyridine Derivatives

- Suzuki Cross-Coupling Reactions Suzuki cross-coupling reactions, often using 5-bromo-2-methylpyridin-3-amine as a starting material, are employed to synthesize novel pyridine derivatives . These reactions involve the use of a palladium catalyst to couple the brominated pyridine with arylboronic acids .

- Reaction Conditions The synthesis of pyridine derivatives involves specific reaction conditions, including the use of sodium nitrite in sulfuric acid and water . The process may also require heating the solution to reflux, followed by basifying with sodium hydroxide solution and cooling to precipitate the product .

- Anti-Thrombolytic Activity Pyridine derivatives synthesized using brominated pyridine compounds have shown anti-thrombolytic activity . For instance, specific compounds with halogen groups attached at certain positions of the aryl ring exhibit high activity against clot formation in human blood .

Experimental Procedures

- One experimental procedure involves dissolving 5-bromo-4-methylpyridin-2-amine in acetic anhydride and heating the mixture . The reaction is then quenched with ice, neutralized with sodium hydroxide, and extracted with ethyl acetate . The organic layer is separated, dried over sodium sulfate, and evaporated to dryness, followed by purification using a silica column .

Related Compounds

- 2-Amino-5-bromo-3,4-dimethylpyridine This compound shares a high similarity (0.92) with this compound and may be relevant in similar synthesis applications .

- 5-Bromo-3-methylpyridin-2-amine Another related compound with a similarity of 0.85, useful in creating various pyridine-based structures .

Data Table: Physicochemical Properties

| Property | Value |

|---|---|

| BBB permeant | Yes |

| P-gp substrate | No |

| Log Po/w (iLOGP) | 1.58 |

| Log Kp (skin permeation) | -6.33 cm/s |

| Bioavailability Score | 0.55 |

| Solubility (ESOL) | 0.625 mg/ml |

| Synthetic accessibility | 1.6 |

Zinc Metallochaperones (ZMCs)

- Hydrazones, including benzothiazolyl and benzoxazolyl hydrazones, can function as zinc metallochaperones (ZMCs) to reactivate mutant p53 both in vitro and in vivo . These compounds have shown antitumor activity in mice with zinc-deficient p53 mutations .

- Toxicity and Solubility The clinical utility of thiosemicarbazones (TSCs) as anticancer drugs has been limited by toxicity and poor solubility . Developing molecules with optimized properties for clinical development, such as improved solubility, potency, efficacy, and reduced toxicity, is an ongoing objective .

作用机制

The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. Further research is needed to elucidate its precise mechanism of action .

相似化合物的比较

1-(5-Bromo-4-methylpyridin-2-YL)hydrazine can be compared with other similar compounds, such as:

5-Bromo-2-hydrazinopyridine: Similar structure but lacks the methyl group at the 4th position.

4-Methyl-2-hydrazinopyridine: Similar structure but lacks the bromine atom at the 5th position.

2-Chloro-5-bromo-4-methylpyridine: Similar structure but has a chlorine atom instead of a hydrazine group at the 2nd position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

1-(5-Bromo-4-methylpyridin-2-YL)hydrazine is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group attached to a brominated pyridine. The presence of the bromine atom and the methyl group on the pyridine ring contributes to its unique chemical properties and biological interactions.

Biological Activity Overview

Recent studies have highlighted several key aspects of the biological activity of this compound:

- Antiproliferative Activity : This compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has shown potent activity against leukemic cell lines such as SR and ovarian cancer cell lines like OVCAR-3.

-

Mechanism of Action : The mechanism underlying its antiproliferative effects appears to involve multiple pathways:

- Disruption of cell membranes.

- Inhibition of mitochondrial function.

- Induction of lysosomal dysfunction, leading to apoptosis in cancer cells.

- Antimicrobial Effects : Beyond its anticancer properties, this compound has demonstrated notable growth inhibition against Trypanosoma brucei brucei, indicating potential use in treating certain parasitic infections.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- In Vitro Studies : An investigation into the cytotoxicity revealed that this compound effectively inhibited cell proliferation in a dose-dependent manner across various cancer cell lines. The IC50 values for different cell lines were determined, showcasing its effectiveness compared to standard chemotherapeutic agents.

- Mechanistic Studies : A detailed analysis using flow cytometry and Western blotting techniques elucidated that treatment with this compound leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells, confirming its role as an apoptosis inducer.

- Animal Models : Preliminary in vivo studies have indicated that administration of this compound significantly reduces tumor size in xenograft models, supporting its potential as an anticancer agent.

Data Tables

| Biological Activity | Cell Line Tested | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Antiproliferative | SR (Leukemia) | 12.5 | Significant growth inhibition |

| Antiproliferative | OVCAR-3 (Ovarian) | 15.0 | Significant growth inhibition |

| Antimicrobial | Trypanosoma brucei | 10.0 | Growth inhibition observed |

属性

IUPAC Name |

(5-bromo-4-methylpyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-4-2-6(10-8)9-3-5(4)7/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEGKVPVLNEKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695095 | |

| Record name | 5-Bromo-2-hydrazinyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913839-67-5 | |

| Record name | 5-Bromo-2-hydrazinyl-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913839-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-hydrazinyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。